molecular formula C16H12FN3O B5830509 N-(4-fluorobenzyl)-6-quinoxalinecarboxamide

N-(4-fluorobenzyl)-6-quinoxalinecarboxamide

货号 B5830509
分子量: 281.28 g/mol
InChI 键: LLJWGHZUZKSHDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-fluorobenzyl)-6-quinoxalinecarboxamide, also known as NBQX, is a chemical compound that belongs to the class of quinoxaline derivatives. It is a selective antagonist for the ionotropic glutamate receptors, specifically the AMPA receptor subtype. NBQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

作用机制

N-(4-fluorobenzyl)-6-quinoxalinecarboxamide acts as a selective antagonist for the ionotropic glutamate receptors, specifically the AMPA receptor subtype. By blocking the activity of these receptors, N-(4-fluorobenzyl)-6-quinoxalinecarboxamide reduces the excitatory neurotransmission mediated by glutamate, which can lead to seizure activity and neuronal damage in various neurological disorders.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-6-quinoxalinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce seizure activity and neuronal damage in models of epilepsy and stroke, and it has also been shown to improve cognitive function in models of Alzheimer's disease. Additionally, N-(4-fluorobenzyl)-6-quinoxalinecarboxamide has been shown to have neuroprotective effects in models of traumatic brain injury.

实验室实验的优点和局限性

N-(4-fluorobenzyl)-6-quinoxalinecarboxamide has several advantages for use in laboratory experiments. It is a selective antagonist for the AMPA receptor subtype, which allows for precise manipulation of glutamatergic neurotransmission. Additionally, N-(4-fluorobenzyl)-6-quinoxalinecarboxamide has been extensively studied in animal models, which provides a wealth of information on its potential therapeutic applications. However, there are also limitations to the use of N-(4-fluorobenzyl)-6-quinoxalinecarboxamide in laboratory experiments. It has been shown to have off-target effects on other ionotropic glutamate receptors, which can complicate interpretation of results. Additionally, the effects of N-(4-fluorobenzyl)-6-quinoxalinecarboxamide may vary depending on the specific neurological disorder being studied.

未来方向

There are several potential future directions for research on N-(4-fluorobenzyl)-6-quinoxalinecarboxamide. One area of interest is the development of more selective AMPA receptor antagonists, which could provide more precise manipulation of glutamatergic neurotransmission. Additionally, there is interest in investigating the potential therapeutic applications of N-(4-fluorobenzyl)-6-quinoxalinecarboxamide in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is interest in investigating the potential use of N-(4-fluorobenzyl)-6-quinoxalinecarboxamide in combination with other drugs, such as NMDA receptor antagonists, to provide more effective treatment for neurological disorders.

合成方法

N-(4-fluorobenzyl)-6-quinoxalinecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-fluorobenzylamine with 2-nitrophenylacetic acid, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then coupled with 2-chloroquinoxaline in the presence of a base to form N-(4-fluorobenzyl)-6-quinoxalinecarboxamide.

科学研究应用

N-(4-fluorobenzyl)-6-quinoxalinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anticonvulsant effects in animal models of epilepsy, and it has also been investigated as a potential neuroprotective agent in stroke and traumatic brain injury. Additionally, N-(4-fluorobenzyl)-6-quinoxalinecarboxamide has been studied for its potential to improve cognitive function in neurodegenerative diseases such as Alzheimer's disease.

属性

IUPAC Name

N-[(4-fluorophenyl)methyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c17-13-4-1-11(2-5-13)10-20-16(21)12-3-6-14-15(9-12)19-8-7-18-14/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJWGHZUZKSHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC3=NC=CN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。